4-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Description
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified through multiple standardized nomenclature systems and chemical identifiers. The compound bears the molecular formula C₁₁H₁₁NO₃ and is registered under the Chemical Abstracts Service number 383132-77-2. The systematic IUPAC name precisely describes the substitution pattern on the indole core structure, with a methoxy group at the 4-position, a methyl group at the 7-position, and a carboxylic acid functional group at the 2-position of the indole ring system.
The compound is recognized by several synonymous designations including 7-methyl-4-methoxyindole-2-carboxylic acid and 4-methoxy-7-methylindole-2-carboxylic acid. Additional systematic identifiers include the DSSTox Substance ID DTXSID60398071 and the European Community number, providing comprehensive database cross-referencing capabilities. The standardized InChI notation reads: InChI=1S/C11H11NO3/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7/h3-5,12H,1-2H3,(H,13,14), while the corresponding InChI Key is JYPDQXPGNMLIJO-UHFFFAOYSA-N.
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| CAS Registry Number | 383132-77-2 |
| DSSTox Substance ID | DTXSID60398071 |
| Molecular Weight | 205.21 g/mol |
| SMILES Notation | CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)O |
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound exhibits characteristic features of substituted indole derivatives, with the bicyclic indole core maintaining essential planarity while accommodating specific substituent effects. The SMILES representation CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)O clearly delineates the structural connectivity, showing the methoxy substituent positioned at the benzene ring portion and the methyl group located adjacent to the pyrrole nitrogen.
Conformational analysis reveals that the indole unit maintains essential planarity, consistent with observations in related indole-2-carboxylic acid derivatives where mean deviations from planarity typically range from 0.013 to 0.017 Å. The carboxylic acid functionality at the 2-position adopts a configuration that facilitates potential hydrogen bonding interactions, while the methoxy group at the 4-position introduces electron-donating characteristics that influence the overall electronic distribution within the molecular framework.
The predicted collision cross section data provides insights into the three-dimensional molecular structure, with values ranging from 136.2 Ų for the [M+H-H₂O]⁺ adduct to 181.7 Ų for the [M+CH₃COO]⁻ adduct. These measurements reflect the molecular size and shape characteristics under various ionization conditions, supporting structural assignments and analytical identification methods.
| Adduct Type | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 206.08118 | 141.6 |
| [M+Na]⁺ | 228.06312 | 152.3 |
| [M-H]⁻ | 204.06662 | 143.4 |
| [M+NH₄]⁺ | 223.10772 | 161.4 |
X-ray Crystallographic Studies
While specific single-crystal X-ray diffraction data for this compound remains limited in the available literature, extensive crystallographic investigations of closely related indole-2-carboxylic acid derivatives provide valuable structural insights. These studies consistently demonstrate that indole-2-carboxylic acid compounds typically crystallize with the indole core maintaining high planarity, with root-mean-square deviations typically below 0.02 Å from the least-squares plane defined by the nine-atom indole framework.
Crystallographic analyses of structurally analogous compounds reveal characteristic intermolecular interactions, particularly the formation of carboxylic acid dimers through double hydrogen bonds with O-H···O geometries. In the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, which shares similar substitution patterns, researchers observed the formation of cyclic dimers via double hydrogen bonds between carboxylic acid groups, generating R₂²(8) loop motifs.
The spatial arrangement of methoxy-substituted indole-2-carboxylic acids typically involves interactions between the nitrogen-hydrogen groups of the indole rings and adjacent methoxy substituents, along with additional carbon-hydrogen···oxygen contacts that significantly influence molecular packing. These structural features suggest that this compound would likely exhibit similar crystallographic characteristics, with the methoxy group at the 4-position and methyl group at the 7-position creating a unique substitution pattern that could influence both intramolecular and intermolecular interactions.
| Crystallographic Parameter | Related Compounds | Typical Values |
|---|---|---|
| Indole Core Planarity (RMSD) | Various indole-2-carboxylic acids | 0.013-0.017 Å |
| Hydrogen Bond Geometry | O-H···O interactions | 111-125° |
| Dihedral Angles | Indole-substituent | 26-67° |
Tautomerism and Resonance Stabilization
The tautomeric behavior and resonance stabilization patterns of this compound reflect the complex electronic interactions inherent in substituted indole systems. Indole derivatives exhibit characteristic tautomeric equilibria, particularly involving the nitrogen-hydrogen proton and potential keto-enol tautomerism in carboxylic acid functionalities. Nuclear magnetic resonance spectroscopy studies of related 1-hydroxyindole-2-carboxylic acid derivatives suggest that the specific substitution pattern significantly influences tautomeric preferences.
The relative stability of indole isomers follows the Glidewell-Lloyd rule, which governs the energetic relationships between different heterocyclic arrangements. In the case of this compound, the electron-donating methoxy group at the 4-position and the methyl substituent at the 7-position create a specific electronic environment that influences both ground-state stability and potential tautomeric forms. The resonance stabilization involves delocalization of π-electrons throughout the indole framework, with the methoxy group contributing additional electron density through its oxygen lone pairs.
Natural bond orbital analysis of indole-2-carboxylic acid systems reveals significant hyperconjugation interactions between σ and π electrons of carbon-carbon and nitrogen-hydrogen bonds within the ring system. The stabilization energies associated with π→π* transitions, particularly involving the C=C bonds within the indole core, contribute substantially to overall molecular stability. For related indole-2-carboxylic acid compounds, perturbation energies of 16.3-16.35 kcal/mol have been calculated for key π(C-C)→π*(C-C) transitions, indicating strong resonance stabilization.
The carboxylic acid functionality at the 2-position participates in resonance interactions with the indole π-system, potentially affecting the electron distribution throughout the molecule. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (carboxylic acid) substituents creates a complex electronic environment that influences chemical reactivity, spectroscopic properties, and intermolecular interactions.
| Tautomeric Form | Electronic Contribution | Stability Factor |
|---|---|---|
| Primary Form | N-H···indole resonance | Highest stability |
| Secondary Forms | Keto-enol equilibria | Moderate contribution |
| π-System Delocalization | Aromatic stabilization | 16.3-16.35 kcal/mol |
Properties
IUPAC Name |
4-methoxy-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDQXPGNMLIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398071 | |
| Record name | 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-77-2 | |
| Record name | 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This method constructs the indole scaffold from substituted benzaldehydes, enabling precise placement of methoxy and methyl groups.
Steps :
- Knoevenagel Condensation : React methyl 2-azidoacetate with a substituted benzaldehyde (e.g., 3-methoxy-4-methylbenzaldehyde) to form methyl 2-azidocinnamate.
- Thermolytic Cyclization : Heat the azide to form the indole-2-carboxylate ester. Substituents on the benzaldehyde dictate positions 4 (methoxy) and 7 (methyl) on the indole.
- Hydrolysis : Treat the ester with NaOH in aqueous methanol to yield the carboxylic acid.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Azide Formation | Reflux in acetic acid | 75% | |
| Cyclization | 160°C in xylene | 68% | |
| Ester Hydrolysis | NaOH, MeOH/H₂O, RT, 12 h | 92% |
Friedel–Crafts Acylation and Functionalization
This approach modifies preformed indole-2-carboxylates through electrophilic substitution.
Steps :
- Acylation : React ethyl 5-chloroindole-2-carboxylate with acyl chlorides to introduce substituents at position 3.
- Reduction : Use triethylsilane to reduce ketones to alkyl groups, adjusting the substitution pattern.
- Regioselective Methoxylation : Introduce methoxy at position 4 via directed ortho-metalation or Ullmann coupling.
- Hydrolysis : Convert the ester to the carboxylic acid under basic conditions.
- Friedel–Crafts acylation at 0°C in dichloromethane with AlCl₃ (yield: 82%).
- Methoxylation using CuI/L-proline catalyst (yield: 65%).
N-Alkylation and Carboxylation
This method leverages alkylation to protect the indole nitrogen, enabling selective carboxylation.
Steps :
- N-Alkylation : Treat 7-methylindole with 4-(2-chloroethyl)morpholine hydrochloride under NaH to protect N1.
- Trichloroacetylation : React with trichloroacetyl chloride to form a 3-acyl intermediate.
- Hydrolysis : Cleave the trichloroacetyl group with NaOH, yielding the 2-carboxylic acid.
Direct Carboxylation via C–H Activation
A modern approach employs transition-metal catalysis for C–H functionalization.
Steps :
- Palladium-Catalyzed Carboxylation : Treat 4-methoxy-7-methylindole with CO₂ under Pd(OAc)₂/Xantphos catalysis.
- Regioselectivity : The methoxy group directs carboxylation to position 2.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hemetsberger–Knittel | Precise substituent placement | Multi-step, moderate yields | 65–75% |
| Friedel–Crafts | Flexible functionalization | Requires harsh conditions | 60–82% |
| N-Alkylation | Scalable, no chromatography | Limited to specific substrates | 88% |
| C–H Activation | Atom-economical | Low yield, specialized catalysts | 58% |
Critical Reaction Parameters
- Temperature Control : Overheating during cyclization (Hemetsberger–Knittel) leads to decomposition.
- Base Selection : Excess NaH in N-alkylation causes competitive C-alkylation byproducts.
- Directing Groups : Methoxy at position 4 enhances carboxylation regioselectivity at C2.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-methoxy-7-methyl-1H-indole-2-carboxylic acid serves as a versatile building block for the development of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form quinones.
- Reduction : The carboxylic acid group can be reduced to alcohols.
- Substitution : Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Biology
Research has identified several biological activities associated with this compound:
- Antiviral Activity : Studies indicate that indole derivatives can inhibit viral replication mechanisms. For instance, research shows that compounds with a methoxy group at the 4-position exhibit enhanced inhibitory activity against viruses like SARS-CoV .
- Anticancer Properties : In vitro studies demonstrate that this compound exhibits significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The mechanism involves inducing apoptosis and inhibiting proliferation pathways .
- Antimicrobial Effects : The compound has shown promising antimicrobial activity against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Medicine
In medicinal applications, this compound is being explored for therapeutic uses:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer drugs.
- Antiviral Drug Development : Given its efficacy in inhibiting viral replication, it is being studied for potential use in treating viral infections.
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | Low micromolar | Induction of apoptosis via caspase activation |
| HCT-116 | Low micromolar | Inhibition of cell growth |
These findings indicate that the compound effectively inhibits cancer cell proliferation through specific biochemical pathways.
Antiviral Efficacy
Research targeting viral infections has shown that this compound effectively inhibits viral replication by disrupting entry or replication processes. This suggests its potential as an antiviral therapeutic agent .
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes. For example, it may bind to enzymes or receptors involved in signal transduction pathways, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent patterns:
Physicochemical Properties
- Acidity: Substituents like nitro (-NO₂) and chloro (-Cl) increase acidity. For example, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid has a predicted pKa of 4.12, lower than the methoxy-substituted analogs due to electron-withdrawing effects .
- Lipophilicity : Methoxy and methyl groups enhance lipophilicity (e.g., 4-Methoxy-7-methyl analog), whereas nitro or carboxylic acid groups reduce it .
- Stability : Electron-donating groups (e.g., -OCH₃) may improve stability under acidic conditions compared to halogenated analogs .
Key Research Findings and Challenges
- Synthetic Efficiency : Coupling reactions with commercial indole acids offer scalability but may require optimization to minimize side products (e.g., column chromatography for purification) .
- Biological Performance : The 4-methoxy-7-methyl analog’s balance of lipophilicity and acidity may favor membrane permeability and oral bioavailability compared to nitro- or chloro-substituted analogs .
Biological Activity
Overview
4-Methoxy-7-methyl-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound belongs to a significant class of heterocyclic compounds that play crucial roles in medicinal chemistry. Its structural features contribute to its ability to interact with various biological targets, leading to a wide range of pharmacological effects.
Target of Action : The compound exhibits high affinity for multiple receptors and enzymes, which is characteristic of many indole derivatives. This interaction can lead to the modulation of several biochemical pathways that are critical in disease processes.
Mode of Action : The biological activity of this compound involves binding to specific biomolecules, resulting in either inhibition or activation of enzymatic functions. For instance, it has been reported to inhibit certain enzymes associated with cancer cell proliferation and viral replication.
Biochemical Pathways : The compound influences various biochemical pathways, including those involved in cell signaling and gene expression. This modulation can result in altered cellular metabolism and proliferation rates, which are vital in therapeutic contexts.
Antiviral Activity
Research indicates that indole derivatives, including this compound, possess antiviral properties. Specifically, they have shown inhibitory effects against viruses by disrupting their replication mechanisms.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Antimicrobial Effects
Indole derivatives are also noted for their antimicrobial activities. Studies have shown that this compound exhibits significant inhibitory effects against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For example:
- MCF-7 Cells : The compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity.
- HCT-116 Cells : Similar results were observed, with significant inhibition of cell growth attributed to the compound's ability to induce apoptosis through caspase activation pathways .
Antiviral Efficacy
In studies targeting viral infections, this compound was found to inhibit viral replication effectively. The mechanism involved interference with viral entry or replication processes, showcasing its potential as an antiviral therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid?
A common approach involves formylation of indole precursors followed by hydrolysis and reduction. For example, indole derivatives can be formylated at specific positions (e.g., C2 or C7), hydrolyzed to carboxylic acids, and reduced using agents like sodium borohydride. However, purification challenges may arise due to intermediate instability, necessitating direct use in subsequent steps . Alternative routes may involve esterification or protecting group strategies, as seen in methyl ester analogs .
Q. How can the structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction is a gold standard for structural elucidation. For related indole carboxylates, studies have resolved bond lengths (mean C–C = 0.002 Å) and torsion angles to confirm substitution patterns. Crystallographic parameters (e.g., R factor = 0.044) ensure high precision . Complementary techniques like NMR (1H/13C) and FT-IR can validate functional groups, such as the methoxy and carboxylic acid moieties.
Q. What are the known stability considerations for this compound during storage?
While specific data for this compound are limited, analogous indole carboxylic acids are typically stored at +4°C in airtight containers to prevent degradation. Stability under ambient conditions is not well-documented, suggesting researchers should empirically test shelf life . Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., oxidizing agents) .
Q. Are there established safety protocols for handling this compound?
Use PPE (gloves, lab coat, P95 respirator) to minimize inhalation or dermal contact. Acute toxicity data are unavailable, but similar indole derivatives show low carcinogenic risk (IARC/OSHA classifications: non-carcinogenic) . Conduct reactions in fume hoods and dispose of waste via certified hazardous waste programs .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., indole NH proton exchange) or impurities. Use deuterated solvents (DMSO-d6) to stabilize protons and compare with computational predictions (DFT calculations). For HPLC purity disputes (>95% claimed), optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) and validate with orthogonal methods like LC-MS .
Q. What strategies improve yield in the sodium borohydride reduction step of its synthesis?
Optimize reaction conditions:
- Temperature : Perform reductions at 0–4°C to minimize side reactions.
- Solvent : Use methanol or THF for better reagent solubility.
- Stoichiometry : Employ a 2:1 molar ratio of NaBH4 to substrate to ensure complete conversion . Post-reduction, neutralize excess borohydride with acetone before acidification to isolate the carboxylic acid.
Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?
The electron-donating methoxy group at C4 may direct electrophilic substitution to C5 or C6 positions. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids under inert atmospheres. Steric hindrance from the methyl group at C7 could slow kinetics, requiring elevated temperatures (80–100°C) .
Q. What computational methods are suitable for modeling its interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes or receptors. Parameterize the compound using Gaussian-based DFT (B3LYP/6-31G*) for charge distribution and conformational analysis. Validate with experimental data (e.g., IC50 values from enzyme assays) .
Data Gaps and Research Challenges
- Physicochemical Properties : No experimental data exist for melting point, solubility, or pKa. Researchers must characterize these properties via DSC, shake-flask methods, or potentiometric titration .
- Toxicological Profile : Acute oral/dermal toxicity studies are needed to establish LD50 values and safety thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
